molecular formula C6H12BrNO2 B1522574 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide CAS No. 756490-05-8

2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide

Cat. No.: B1522574
CAS No.: 756490-05-8
M. Wt: 210.07 g/mol
InChI Key: IGUSHHZJVJZBSS-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide ( 756490-05-8) is a high-purity organic building block with the molecular formula C6H12BrNO2 and a molecular weight of 210.07 g/mol . This compound is part of the α-bromoisobutyramide family and is primarily investigated for its role as a functional initiator in polymerization processes . Electrochemical studies on related tertiary 2-bromo-2-methylpropanamides show a reduction mechanism involving two-electron C–Br bond cleavage, which generates a reactive carbanion . This intermediate can lead to self-protonation or, significantly, undergo cyclocoupling reactions with amide solvents like N,N-dimethylformamide (DMF) to form oxazolidin-4-one derivatives . This reactivity makes it a valuable precursor in organic synthesis for constructing complex heterocyclic structures. The crystal structure of a closely related compound reveals a twisted conformation between the amide group and an aromatic ring, stabilized by intramolecular N–H···Br and intermolecular O–H···O hydrogen bonds . Researchers utilize this compound in the search for novel initiators and materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-(2-hydroxyethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO2/c1-6(2,7)5(10)8-3-4-9/h9H,3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUSHHZJVJZBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

The molecular formula of this compound is C₇H₁₄BrNO₂. It features a bromine atom, which contributes to its reactivity and potential biological activity. The compound can be synthesized through various methods, including radical coupling techniques as reported in recent studies .

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. A study focusing on modified amides demonstrated that certain derivatives could inhibit glioblastoma cell viability effectively . Specifically, the presence of methyl groups in the structure was crucial for maintaining anticancer activity, suggesting that modifications to this compound could enhance its therapeutic potential.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interaction with biological membranes and subsequent effects on cellular processes may play a role. For instance, compounds with similar structures have been shown to influence mitochondrial respiration and cell membrane fluidity, leading to cytotoxic effects in cancer cells .

Enzymatic Activity

In addition to anticancer properties, the compound has been investigated for its enzymatic activity. Studies have shown that amidase enzymes can hydrolyze amide bonds effectively, which may include substrates like this compound . This enzymatic activity is critical for various biochemical pathways and could be exploited for therapeutic applications.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of glioblastoma cell viability with structural modifications enhancing activity.
Enzymatic ActivityConfirmed amidase activity on similar amide compounds, indicating potential metabolic pathways for this compound.
Structure-Activity RelationshipsIdentified key structural features necessary for biological activity, emphasizing the importance of substituents at the amide nitrogen.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₂BrNO₂
  • Molecular Weight : 210.07 g/mol
  • IUPAC Name : 2-bromo-N-(2-hydroxyethyl)-2-methylpropanamide
  • Purity : Typically around 95%

The presence of the bromine atom in this compound enhances its reactivity, making it suitable for a variety of chemical transformations.

Applications in Organic Synthesis

  • Synthesis of Amides and Amines :
    • The compound serves as a valuable intermediate in the synthesis of various amides and amines. Its bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen bonds.
  • Reagent in Nucleophilic Substitution Reactions :
    • Due to its structure, this compound can participate in nucleophilic substitution reactions, which are fundamental in organic synthesis for building complex molecules.

Applications in Polymer Chemistry

  • Initiator for Polymerization :
    • This compound has been identified as an effective initiator for the "synthesis-free" polymerization of N-isopropylacrylamide (NIPAm). The choice of this compound is attributed to its commercial availability and compatibility with reaction conditions, which streamlines the polymerization process.
    PropertyValue
    Polymerization TypeSynthesis-free
    Target PolymerN-Isopropylacrylamide (NIPAm)
    AdvantagesEase of handling, availability

Medicinal Chemistry Applications

  • Potential Therapeutic Uses :
    • While specific therapeutic applications are still under investigation, compounds similar to this compound have shown promise in drug development due to their ability to interact with biological targets effectively.
  • In-Vitro Studies :
    • The compound is frequently utilized in in-vitro studies to assess biological activity and interactions with cellular systems. Its properties make it suitable for exploring new therapeutic agents.

Case Studies

  • Polymerization Research :
    • A study demonstrated that using this compound as an initiator led to improved yields and control over molecular weight distribution in NIPAm polymerization. This highlights its significance in developing novel materials with specific properties tailored for biomedical applications.
  • Synthesis Pathways :
    • Research has focused on optimizing synthetic pathways involving this compound to enhance efficiency and reduce environmental impact. Investigations into greener synthesis methods have identified this compound as a key player due to its favorable reaction conditions and by-products .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The 2-hydroxyethyl group in the target compound enhances hydrophilicity, making it suitable for aqueous-phase polymerization . In contrast, aromatic substituents (e.g., 4-nitrophenyl in ) introduce electron-withdrawing effects, increasing electrophilicity for nucleophilic substitution reactions.
  • Chlorophenyl and methylphenyl analogs exhibit reduced polarity, favoring organic-phase reactions in medicinal chemistry .

Structural Conformation :

  • X-ray crystallography of analogs (e.g., 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide) reveals a torsional angle of -172.1° between the amide group and aromatic ring, influencing steric interactions . The hydroxyethyl group likely adopts a flexible conformation, reducing steric hindrance.

Applications: The target compound’s hydroxyethyl group supports hydrogen bonding, critical for stabilizing radical intermediates in polymerization . NO2-BDAM () incorporates nitro and dihydroxy groups for light-responsive behavior, enabling applications in photolithography.

Research Findings and Trends

  • Synthetic Versatility : The core 2-bromo-2-methylpropanamide structure allows diverse functionalization, enabling tailored physicochemical properties (e.g., solubility, thermal stability) .
  • Emerging Applications : Nitrophenyl and oxazolyl derivatives are gaining traction in electronic materials and agrochemicals, respectively .
  • Challenges : Bromine’s high atomic weight and reactivity necessitate precise stoichiometry in synthesis to avoid side reactions .

Preparation Methods

General Synthetic Route

The compound is synthesized via the reaction of ethanolamine with α-bromoisobutyryl bromide in an organic solvent, often in the presence of a base to neutralize the generated hydrobromic acid. The reaction proceeds through nucleophilic substitution where the amino group of ethanolamine attacks the acyl bromide.

Reaction Scheme:

$$
\text{HO–CH}2\text{–CH}2\text{–NH}2 + \text{(CH}3)2\text{C–COBr} \rightarrow \text{HO–CH}2\text{–CH}2\text{–NH–CO–C(CH}3)_2\text{–Br}
$$

Detailed Experimental Procedure

Based on the research by Ghanbarinia Firozjah et al. (2020), the preparation involves the following steps:

  • Reagents:

    • Ethanolamine (2-aminoethanol)
    • α-Bromoisobutyryl bromide
    • Triethylamine (TEA) or other suitable base
    • Anhydrous solvents such as methanol (MeOH), tetrahydrofuran (THF), or dichloromethane (DCM)
  • Procedure:

    • Ethanolamine is dissolved in anhydrous methanol or THF under nitrogen atmosphere.
    • Triethylamine is added to maintain the pH around 9 during the reaction, neutralizing the HBr formed.
    • α-Bromoisobutyryl bromide is added dropwise to the reaction mixture at 0°C to control the reaction rate and avoid side reactions.
    • The addition is performed alternately with triethylamine to maintain the pH.
    • After complete addition, the reaction mixture is stirred at room temperature for about 1 hour.
    • The reaction mixture is then worked up by removing volatiles under reduced pressure.
    • The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine to remove impurities.
    • The organic layer is dried over sodium sulfate and filtered.
    • The product is purified by flash column chromatography using a methanol/dichloromethane mixture (5:95) as eluent.
    • The purified compound is obtained as a light pink oil with a yield of approximately 34%.

Characterization Data

  • [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup):

    • Methyl protons (6H) at 1.91 ppm (singlet)
    • Methylene protons adjacent to nitrogen at 3.49 ppm (triplet)
    • Methylene protons adjacent to hydroxyl at 2.72 ppm (triplet)
    • Amide NH proton at 6.87 ppm (singlet)
    • Hydroxyl protons at 5.93–6.51 ppm (broad singlet).
  • [^13C NMR (CDCl3, 100 MHz)](pplx://action/followup):

    • Carbonyl carbon at 172.6 ppm
    • Other carbons consistent with the expected structure.
  • FT-IR Spectroscopy:

    • C–Br stretching around 616 cm⁻¹
    • Amide C=O stretching near 1650 cm⁻¹
    • N–H bending and C–H stretching bands
    • Hydroxyl group absorption bands.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent Anhydrous methanol or THF Ensures solubility and inert atmosphere
Temperature 0°C during addition, room temp post-addition Controls reaction rate and prevents side reactions
Base Triethylamine Neutralizes HBr, maintains pH ~9
Reaction Time ~1 hour post-addition Sufficient for complete conversion
Purification Flash chromatography (MeOH/DCM 5:95) Removes unreacted materials and byproducts

Additional Notes and Research Findings

  • The disappearance of the acyl halide absorption band at ~1800 cm⁻¹ in FT-IR confirms the successful conversion to the amide.
  • The presence of C–Br stretching at ~616 cm⁻¹ is a key indicator of the brominated product.
  • The chemical shifts in ^1H NMR and ^13C NMR are consistent with the expected structure, confirming the product identity.
  • The yield reported (~34%) can vary depending on the purity of reagents and exact reaction conditions.
  • The compound serves as an ATRP initiator, and its purity and functional group integrity are critical for polymerization efficiency.

Summary Table of Preparation Method

Step Description Key Observations
Reactants Ethanolamine + α-bromoisobutyryl bromide Nucleophilic substitution reaction
Base used Triethylamine pH control and HBr scavenging
Solvent Anhydrous methanol or THF Inert medium
Temperature control 0°C during addition, then room temperature Prevents side reactions
Workup Extraction, washing with acid/base, drying Removes impurities
Purification Flash chromatography (MeOH/DCM 5:95) Isolates pure product
Yield Approximately 34% Moderate yield, purity confirmed by NMR

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, bromination of 2-methylpropanamide derivatives using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux conditions. Optimization involves controlling temperature (60–80°C), solvent selection (e.g., CCl₄ or acetonitrile), and stoichiometric ratios to minimize byproducts like di-brominated species. Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents and confirm regioselectivity. For instance, the bromine atom’s deshielding effect on adjacent carbons is detectable at δ ~50–60 ppm in 13C^{13}C NMR .
  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using MoKα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and torsion angles. Software like SHELXL refines structures, with hydrogen bonds (e.g., N–H⋯O) stabilizing crystal packing along specific axes (e.g., [010]) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups from the hydroxyethyl moiety (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystal packing and thermodynamic stability of this compound?

  • Methodology : Hydrogen bonding networks are analyzed via crystallographic data. For example, N–H⋯O interactions between the amide group and hydroxyl oxygen (d ≈ 2.8–3.0 Å) create one-dimensional chains. Weak C–H⋯O bonds further stabilize the lattice. Computational tools (e.g., Mercury) visualize these interactions, while thermal analysis (DSC/TGA) correlates stability with packing efficiency. Disrupting these bonds (e.g., via solvent polarity changes) reduces melting points by ~10–15°C .

Q. How can contradictions in crystallographic data (e.g., disordered atoms, twinning) be resolved using software like SHELX?

  • Methodology : SHELXL’s refinement tools address challenges:

  • Disorder : Split-atom models with occupancy refinement (e.g., for flexible hydroxyethyl groups).
  • Twinning : TWIN/BASF commands correct diffraction data from non-merohedral twins.
  • Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure data reliability. Case studies show that iterative refinement with SHELXE improves phase assignments for low-resolution datasets .

Q. What strategies are employed in mechanistic studies of radical-mediated reactions involving this brominated propanamide?

  • Methodology :

  • Radical trapping : Adding TEMPO inhibits chain propagation, confirming radical intermediates.
  • Isotopic labeling : 13C^{13}C-labeled substrates track bromine migration via ESI-MS.
  • Kinetic profiling : UV-Vis monitors bromine release rates, revealing first-order dependence on initiator concentration. Competing pathways (e.g., elimination vs. substitution) are modeled using DFT calculations (e.g., Gaussian) .

Q. How are reaction byproducts and impurities analyzed during scale-up synthesis?

  • Methodology :

  • HPLC/GC-MS : Quantifies impurities (e.g., unreacted starting materials, di-brominated analogs) using C18 columns (H₂O/acetonitrile) or DB-5 MS columns.
  • XRD : Identifies crystalline byproducts (e.g., 2-bromo-2-methylpropanoyl bromide) via lattice parameter comparisons.
  • Safety protocols : OSHA-compliant PPE (e.g., nitrile gloves, fume hoods) mitigates exposure to brominated intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide
Reactant of Route 2
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2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide

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